molecular formula C13H11F2N5O2 B6139230 N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B6139230
M. Wt: 307.26 g/mol
InChI Key: FWSATESPDGRQCS-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic compound featuring a triazolopyrimidine core fused with a tetrahydro ring system and an acetamide side chain substituted with a 3,4-difluorophenyl group. The triazolopyrimidine scaffold is notable for its prevalence in agrochemicals, particularly herbicides and fungicides, due to its ability to inhibit enzymes like acetolactate synthase (ALS) in plants . The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, common traits in fluorinated pesticides .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N5O2/c14-9-2-1-8(4-10(9)15)18-11(21)3-7-5-20-13(16-6-17-20)19-12(7)22/h1-2,4,6-7H,3,5H2,(H,18,21)(H,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSATESPDGRQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC=NN21)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound and related triazole derivatives.

Chemical Structure

The compound features a triazolo-pyrimidine core, which is known for its diverse biological properties. The presence of the 3,4-difluorophenyl group enhances its pharmacological profile by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with a triazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial Properties : Triazole derivatives have shown significant antibacterial and antifungal activities. For instance, derivatives containing the 1,2,4-triazole scaffold have been reported to possess potent activity against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Certain triazolo-pyrimidines have demonstrated efficacy in inhibiting cancer cell proliferation. Studies reveal that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects : Some triazole derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various triazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant bacterial strains . This suggests that this compound could be a candidate for further antimicrobial development.
  • Anticancer Mechanism : Research indicated that triazolo-pyrimidines can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic genes such as Bax and downregulation of anti-apoptotic genes like Bcl2. For example, specific derivatives were shown to significantly increase caspase activity in treated cancer cell lines .
  • Structure-Activity Relationship (SAR) : The SAR studies emphasize the importance of substituents on the triazole ring in modulating biological activity. Compounds with electron-withdrawing groups like fluorine showed enhanced potency compared to their non-fluorinated counterparts .

Data Tables

Biological ActivityCompoundMIC (μg/mL)Target Pathogen
Antibacterial30a0.125S. aureus
Anticancer3a-Breast Cancer
Anti-inflammatory--In vitro models

Comparison with Similar Compounds

Research Findings and Gaps

  • Herbicidal Potential: Triazolopyrimidines like flumetsulam achieve IC₅₀ values of 0.1–1.0 µM against ALS, but the target compound’s activity remains unverified. The 3,4-difluorophenyl group may confer resistance to metabolic degradation compared to 2,6-difluoro analogs .
  • Antifungal Activity : Compounds with pyrazole-quinazoline scaffolds (e.g., ’s derivatives) show antimicrobial activity, suggesting the triazolopyrimidine core could be explored for dual herbicidal/fungicidal applications .
  • Synthetic Accessibility : The acetamide group simplifies synthesis compared to sulfonamides, which require sulfonation steps. This may lower production costs .

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